molecular formula C10H10ClNO3 B8086206 Benzoic acid, 4-[(2-chloroacetyl)methylamino]-

Benzoic acid, 4-[(2-chloroacetyl)methylamino]-

Cat. No.: B8086206
M. Wt: 227.64 g/mol
InChI Key: ISNAXBBXTZWJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(2-chloroacetyl)methylamino]-: is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzoic acid, featuring a chloroacetyl group and a methylamino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-chloroacetyl)methylamino]- typically involves the following steps:

  • Chloroacetylation: : The starting material, benzoic acid, undergoes chloroacetylation to introduce the chloroacetyl group.

  • Methylation: : The chloroacetylated product is then methylated to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-chloroacetyl)methylamino]-: undergoes various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.

Major Products Formed

  • Oxidation: : Oxidation products include carboxylic acids and ketones.

  • Reduction: : Reduced forms include alcohols and amines.

  • Substitution: : Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 4-[(2-chloroacetyl)methylamino]-: has diverse applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: : Employed in studies related to enzyme inhibition and biological activity.

  • Medicine: : Investigated for its potential therapeutic properties and drug development.

  • Industry: : Utilized in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : The chloroacetyl and methylamino groups interact with enzymes and receptors in biological systems.

  • Pathways: : It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-[(2-chloroacetyl)methylamino]-: is compared with similar compounds such as:

  • Benzoic acid, 4-[(2-chloroacetyl)amino]-: : Similar structure but lacks the methyl group.

  • Benzoic acid, 4-[(2-bromoacetyl)methylamino]-: : Similar but with a bromo group instead of chloro.

  • Benzoic acid, 4-[(2-chloroacetyl)ethylamino]-: : Similar but with an ethyl group instead of methyl.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-[(3-chloro-2-oxopropyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNAXBBXTZWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.